molecular formula C78H120N24O35 B590604 CHROMOGRANIN A (124-143) (BOVINE) CAS No. 133633-11-1

CHROMOGRANIN A (124-143) (BOVINE)

Cat. No.: B590604
CAS No.: 133633-11-1
M. Wt: 1953.951
InChI Key: FKWODCKMWMFWHE-IZIWSLEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A (124-143) (Bovine) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Chromogranin A (124-143) (Bovine) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which can be purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Chromogranin A (124-143) (Bovine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the peptide for specific research applications .

Common Reagents and Conditions: Common reagents used in the chemical modification of Chromogranin A (124-143) (Bovine) include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds. Substitution reactions can introduce new functional groups into the peptide .

Mechanism of Action

The mechanism of action of Chromogranin A (124-143) (Bovine) involves its interaction with specific molecular targets and pathways. This interaction involves the binding of catestatin to the nicotinic cholinergic receptor, which blocks the receptor’s activity and prevents the release of catecholamines .

Comparison with Similar Compounds

Chromogranin A (124-143) (Bovine) can be compared with other similar peptides derived from Chromogranin A, such as vasostatin-1 and pancreastatin. These peptides share structural similarities but have distinct biological functions. For example, vasostatin-1 is involved in the regulation of vasoconstriction, while pancreastatin inhibits insulin release . The unique sequence and structure of Chromogranin A (124-143) (Bovine) contribute to its specific biological activities and make it a valuable tool for research .

Biological Activity

Chromogranin A (CgA) is a glycoprotein that serves as a precursor for several biologically active peptides, including chromostatin, which comprises the amino acid sequence from residues 124 to 143. This fragment has garnered attention due to its various biological activities, particularly in the context of neuroendocrine functions, cardiovascular regulation, and immune responses. This article delves into the biological activity of bovine CgA (124-143), presenting data from diverse studies and highlighting its implications in health and disease.

Structure and Processing of Chromogranin A

Chromogranin A is synthesized in neuroendocrine cells and is known for its role in the formation of secretory granules. The full-length CgA protein consists of 439 amino acids, and it undergoes proteolytic cleavage to yield several active peptides, including chromostatin (CgA 124-143). This specific fragment is notable for its inhibitory effects on various cellular processes, including hormone secretion and cell adhesion.

Biological Functions

1. Inhibition of Hormone Secretion

Chromostatin has been shown to inhibit the secretion of catecholamines from adrenal medullary cells. This action suggests a regulatory role in the stress response and metabolic processes. The mechanism involves interaction with specific receptors that modulate exocytosis, thereby influencing hormone release dynamics .

2. Modulation of Cell Adhesion

Research indicates that CgA fragments, including chromostatin, can affect cell adhesion properties. This activity may have implications in cancer metastasis, where altered cell adhesion can facilitate tumor spread. Chromostatin appears to enhance cell adhesion in certain contexts while inhibiting it in others, demonstrating its dual role depending on the cellular environment .

3. Cardiovascular Effects

Chromostatin has been implicated in cardiovascular health through its vasoinhibitory properties. Studies have shown that CgA-derived peptides can modulate vascular tone and endothelial function. For instance, vasostatin-1 (another CgA fragment) enhances endothelial barrier function and exerts antiangiogenic effects, while chromostatin may counteract these actions under specific conditions .

Table 1: Summary of Biological Activities of Chromogranin A Fragments

FragmentBiological ActivityReference
ChromostatinInhibits catecholamine secretion
Vasostatin-1Enhances endothelial function
CatestatinAntihypertensive effects
SerpininProadrenergic effects

Case Studies

Case Study 1: Neuroendocrine Tumors

In patients with neuroendocrine tumors (NETs), elevated levels of CgA and its fragments correlate with disease progression and prognosis. A study involving 102 GEP-NET patients found that higher baseline CgA levels were associated with worse overall survival rates . The predictive value of CgA levels emphasizes its potential utility as a biomarker for monitoring disease status.

Case Study 2: Cardiovascular Health

Research on animal models has demonstrated that the administration of CgA-derived peptides can lead to improvements in cardiac function and reductions in hypertension . These findings suggest that manipulating CgA levels or its fragments could offer therapeutic avenues for managing cardiovascular diseases.

Properties

CAS No.

133633-11-1

Molecular Formula

C78H120N24O35

Molecular Weight

1953.951

InChI

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

FKWODCKMWMFWHE-IZIWSLEDSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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